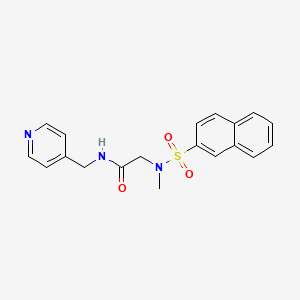
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as DMIQ, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMIQ is a derivative of isonicotinamide that has been synthesized through a multistep reaction process.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been investigated for its potential as an antituberculosis agent. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
In materials science, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as a ligand in metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to be an effective ligand in the synthesis of MOFs with high surface area and pore volume.
In analytical chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as a fluorescent probe for the detection of metal ions. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and iron.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, studies have suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide may exert its cytotoxic activity through the induction of apoptosis, a process of programmed cell death. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant cytotoxic activity against various cancer cell lines. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to have significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. In addition, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit high selectivity and sensitivity towards various metal ions, making it a potential fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have significant activity against various cancer cell lines and Mycobacterium tuberculosis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to be an effective ligand in the synthesis of MOFs with high surface area and pore volume. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. In addition, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One potential direction is to investigate its potential as an anticancer agent in vivo. More research is needed to determine its toxicity and side effects in animal models. Another potential direction is to investigate its potential as an antituberculosis agent in vivo. More research is needed to determine its efficacy and toxicity in animal models. In addition, more research is needed to elucidate its mechanism of action and its potential as a ligand in the synthesis of MOFs. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant potential for various applications, and more research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves a multistep reaction process that begins with the condensation of 2-hydroxy-3-methylquinoline with isonicotinamide. This reaction is catalyzed by acetic anhydride and yields 2-(isonicotinamido)-3-methylquinoline. The next step involves the reaction of 2-(isonicotinamido)-3-methylquinoline with 2,3-dimethylbenzaldehyde in the presence of sodium methoxide. This reaction yields N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, which is the final product.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-5-9-22(17(16)2)27(24(29)18-10-12-25-13-11-18)15-20-14-19-7-3-4-8-21(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFZAOOUGUVQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
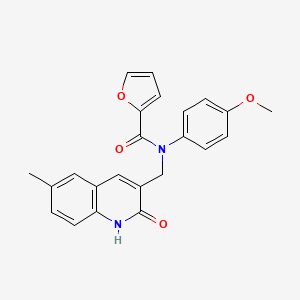

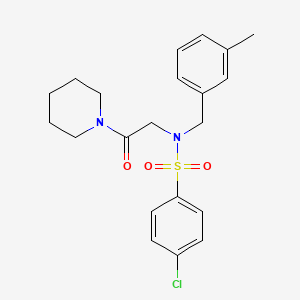
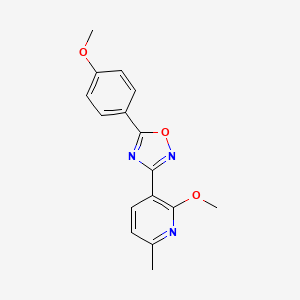
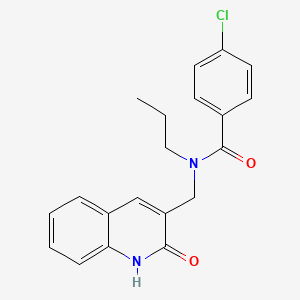
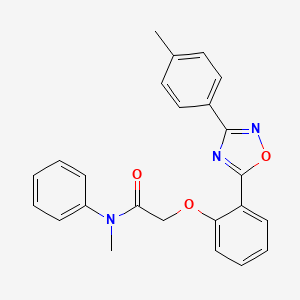
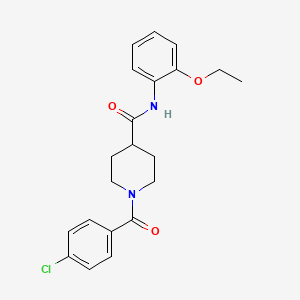
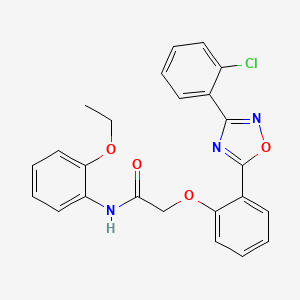
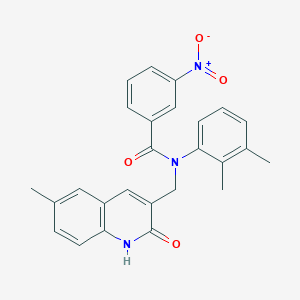
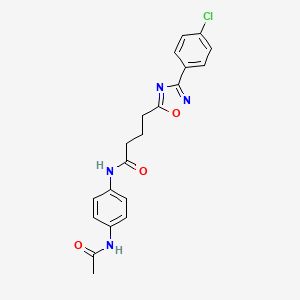
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
